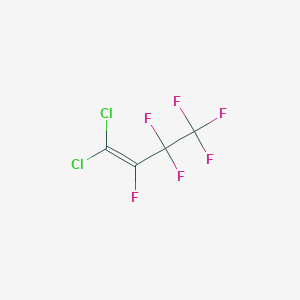
1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene is a chemical compound with the molecular formula C4Cl2F6 It is a member of the halogenated alkenes family, characterized by the presence of both chlorine and fluorine atoms attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene typically involves the halogenation of butene derivatives. One common method is the reaction of hexafluorobutene with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced separation techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with various reagents.
Common Reagents and Conditions
Halogenation: Chlorine or fluorine gas in the presence of a catalyst.
Hydrogenation: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum.
Major Products Formed
Fully Fluorinated Derivatives: Formed by substitution reactions with fluorine gas.
Saturated Compounds: Formed by hydrogenation reactions.
Applications De Recherche Scientifique
1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Investigated for its potential use as a bioactive compound.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong interactions with electron-rich sites in target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene: Similar in structure but differs in the position of chlorine atoms.
1,1-Dichloro-2,2,3,3,3-pentafluoropropane: Contains one less fluorine atom and a different carbon backbone.
Uniqueness
1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Its reactivity and stability make it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
110781-73-2 |
|---|---|
Formule moléculaire |
C4Cl2F6 |
Poids moléculaire |
232.94 g/mol |
Nom IUPAC |
1,1-dichloro-2,3,3,4,4,4-hexafluorobut-1-ene |
InChI |
InChI=1S/C4Cl2F6/c5-2(6)1(7)3(8,9)4(10,11)12 |
Clé InChI |
BQJOOAMLTMUTIT-UHFFFAOYSA-N |
SMILES canonique |
C(=C(Cl)Cl)(C(C(F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)

![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
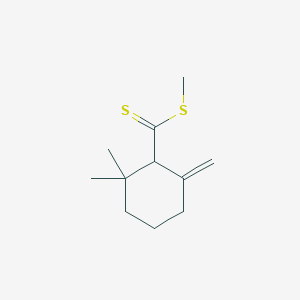
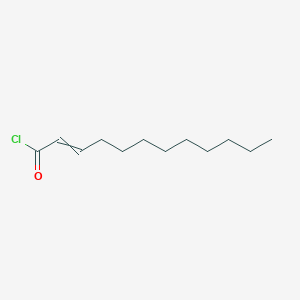
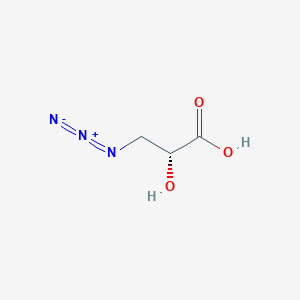
![(1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]](/img/structure/B14307018.png)

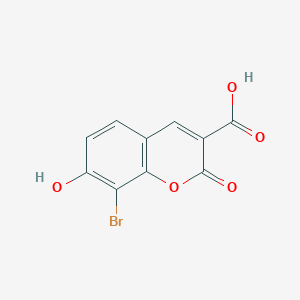
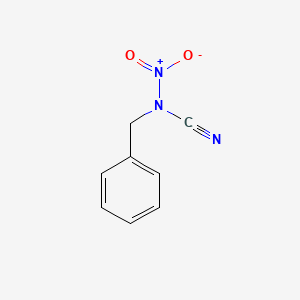
![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)
